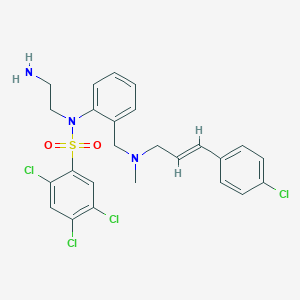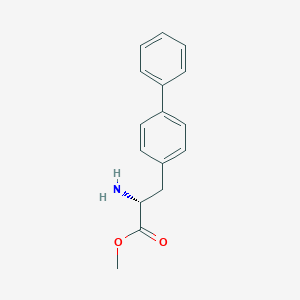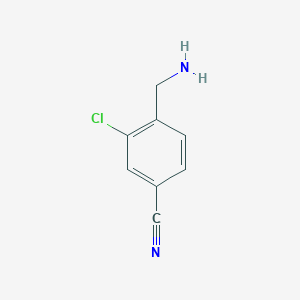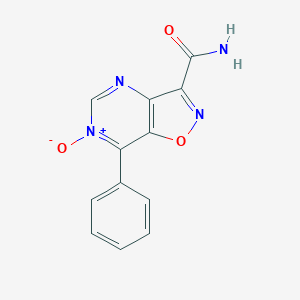
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide, also known as 7-PhI, is a chemical compound that has attracted significant scientific interest due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide has been shown to induce apoptosis, which is a process of programmed cell death that is important for maintaining the balance between cell growth and cell death.
Efectos Bioquímicos Y Fisiológicos
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide has been shown to have anti-inflammatory and anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide in lab experiments is its ability to inhibit the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-viral properties, which makes it a potentially useful tool for studying these biological processes. However, one of the limitations of using Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide in lab experiments is its toxicity. This compound has been shown to be toxic to some normal cells, which limits its potential applications in certain areas of research.
Direcciones Futuras
There are several future directions for research on Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide. One potential area of research is the development of more potent and selective inhibitors of the enzymes targeted by this compound. Additionally, further studies are needed to fully understand the mechanism of action of Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide and its potential applications in various scientific fields. Finally, more research is needed to determine the safety and toxicity of this compound in vivo, which will be important for its potential use in clinical settings.
Métodos De Síntesis
The synthesis of Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 7-phenyl-1,2,4-triazolo[4,3-a]pyrimidine-5-carboxamide with m-chloroperbenzoic acid. This reaction results in the formation of Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide.
Aplicaciones Científicas De Investigación
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Several studies have shown that Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has also been shown to have anti-inflammatory and anti-viral properties.
Propiedades
Número CAS |
165611-04-1 |
|---|---|
Nombre del producto |
Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide |
Fórmula molecular |
C12H8N4O3 |
Peso molecular |
256.22 g/mol |
Nombre IUPAC |
6-oxido-7-phenyl-[1,2]oxazolo[4,5-d]pyrimidin-6-ium-3-carboxamide |
InChI |
InChI=1S/C12H8N4O3/c13-12(17)9-8-11(19-15-9)10(16(18)6-14-8)7-4-2-1-3-5-7/h1-6H,(H2,13,17) |
Clave InChI |
FZKFKOYCTUYKFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=[N+](C=NC3=C2ON=C3C(=O)N)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C2=[N+](C=NC3=C2ON=C3C(=O)N)[O-] |
Otros números CAS |
165611-04-1 |
Sinónimos |
3-Carbamido-7-phenylisoxazolo(4,5-d)pyrimidine 6-N-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



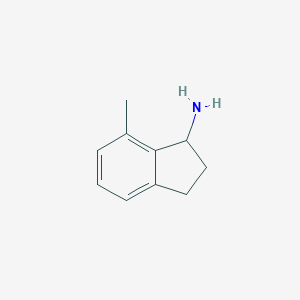
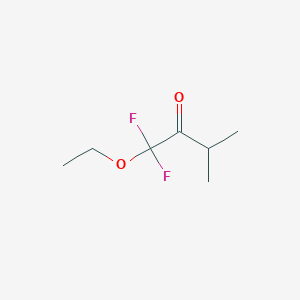

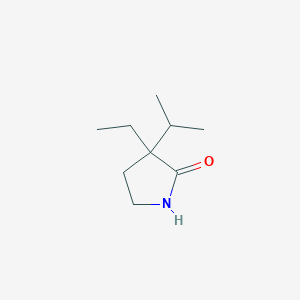
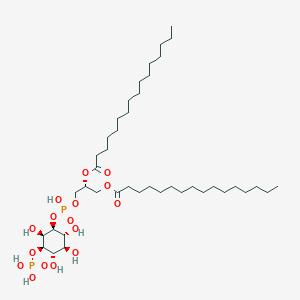
![[5-(2-Thienyl)-3-isoxazolyl]methanol](/img/structure/B60917.png)
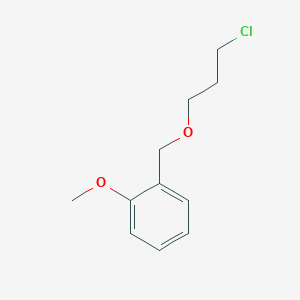
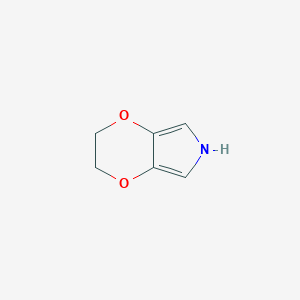
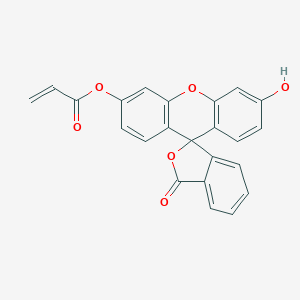

![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)
